Exatecan (Mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DX8951f, also known as exatecan mesylate, is a novel hexacyclic camptothecin-analogue topoisomerase I inhibitor. It has shown potent antitumor effects in various preclinical and clinical studies. This compound is particularly notable for its activity against human acute myeloid leukemia and other malignancies .
Preparation Methods
DX8951f is synthesized as a water-soluble derivative of camptothecin. The synthesis involves the addition of a ring structure between rings A (in position 9) and B (in position 7), and a fluorine atom in position 11 . The industrial production methods for DX8951f are designed to exploit the physicochemical features of camptothecins to yield an increased therapeutic advantage compared to other camptothecin analogs .
Chemical Reactions Analysis
DX8951f undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions on the hexacyclic structure .
Scientific Research Applications
DX8951f has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of topoisomerase I inhibition and DNA damage. In biology, it is used to investigate the cellular responses to DNA damage and the mechanisms of drug resistance. In medicine, DX8951f is being explored as a potential treatment for various types of cancer, including acute myeloid leukemia, pancreatic cancer, and other solid tumors . Its industrial applications include the development of new anticancer drugs and the study of drug delivery systems .
Mechanism of Action
DX8951f exerts its effects by inhibiting the topoisomerase I enzyme, which is essential for DNA replication, transcription, and repair in eukaryotic cells. The inhibition of topoisomerase I leads to the formation of a stable drug-enzyme-DNA ternary complex, causing arrest of the replication fork and formation of single-strand DNA breaks during DNA synthesis . This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
DX8951f is compared with other camptothecin analogs such as topotecan and irinotecan. It is more potent than these compounds and causes more DNA fragmentation . Unlike irinotecan, DX8951f does not require metabolic activation, which reduces interindividual variability in its pharmacologic behavior . Other similar compounds include camptothecin and 10-hydroxy-7-ethylcamptothecin (SN-38), the active metabolite of irinotecan .
Properties
Molecular Formula |
C25H26FN3O7S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(10S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16?,24-;/m0./s1 |
InChI Key |
BICYDYDJHSBMFS-UJRJVSBCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.